molecular formula C13H18ClN3O B7565794 [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone

[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone

Cat. No. B7565794
M. Wt: 267.75 g/mol
InChI Key: YGQKLPGABCPOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a novel drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the inhibition of MAGL, which hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol. By inhibiting MAGL, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone increases the levels of 2-AG, which activates the cannabinoid receptors CB1 and CB2. This activation leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. The compound has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been shown to have a favorable safety profile and does not exhibit any significant toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone is its potent inhibitory activity against MAGL, which makes it a promising drug candidate for various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone.

Future Directions

[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has potential applications in various diseases such as chronic pain, inflammation, and anxiety. Future studies should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and safety. Additionally, more studies are needed to determine the optimal dosage and administration route for [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone. Furthermore, the compound's potential interactions with other drugs should be investigated to ensure its safety in combination therapy.

Synthesis Methods

The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone involves the reaction of 5-chloro-6-(ethylamino)pyridin-3-amine with piperidin-4-one in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield the desired product. The purity and yield of the compound can be improved by using appropriate purification techniques such as column chromatography.

Scientific Research Applications

[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit potent inhibitory activity against the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

[5-chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-2-15-12-11(14)8-10(9-16-12)13(18)17-6-4-3-5-7-17/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQKLPGABCPOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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